N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a benzodioxine moiety. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents.
Formation of the Benzodioxine Moiety: The benzodioxine ring is typically formed through cyclization reactions involving dihydroxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It interferes with DNA replication and induces apoptosis in cancer cells by targeting specific signaling pathways.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzodioxine Derivatives: Compounds with the benzodioxine moiety also show diverse biological activities.
Bromophenyl Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Properties
Molecular Formula |
C17H12BrN3O3S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O3S/c18-11-7-5-10(6-8-11)15-19-17(25-21-15)20-16(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,20,21,22) |
InChI Key |
RMBDXDPQWHWURH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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